2-(3,4-dimethoxyphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Description
This compound features a complex heterocyclic architecture, combining a 9-methyl-9H-purin-6-yl group (a methylated purine derivative) linked to an octahydropyrrolo[3,4-c]pyrrol bicyclic amine system and a 2-(3,4-dimethoxyphenyl)ethanone moiety. The dimethoxyphenyl group likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-26-13-25-20-21(26)23-12-24-22(20)28-10-15-8-27(9-16(15)11-28)19(29)7-14-4-5-17(30-2)18(6-14)31-3/h4-6,12-13,15-16H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRGHDWFRQCGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key Observations:
- Purine vs. Pyrazole Substituents: The target compound’s 9-methylpurine group contrasts with the 1-methylpyrazole-3-carbonyl substituent in . Purines are more likely to engage in hydrogen bonding (e.g., mimicking adenosine), whereas pyrazole carbonyls may enhance electrophilic interactions.
- Methoxy vs.
- Scaffold Rigidity : The octahydropyrrolo[3,4-c]pyrrol bicyclic system in the target compound and provides conformational restraint, which could improve target binding compared to the flexible dihydropyrimidine scaffold in .
Methodological Considerations for Structural Analysis
- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving the 3D conformation of such complex molecules .
- Spectroscopy : NMR (1H, 13C) and UV-Vis data, as described in , are essential for verifying substituent placement and electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
